1,7,13-Trioxa-4,10,16-triazacyclooctadecane

Lanthanide Coordination Stability Constant Aza-crown ether

1,7,13-Trioxa-4,10,16-triazacyclooctadecane (CAS 296-38-8) is an 18-membered N3O3 aza-crown ether macrocycle with molecular formula C12H27N3O3 and molecular weight 261.36 g/mol. As a heteroatom-substituted crown ether, it contains three amine nitrogen and three ether oxygen donor atoms arranged symmetrically around the macrocyclic cavity, enabling selective and stable complexation with a range of metal cations.

Molecular Formula C12H27N3O3
Molecular Weight 261.36 g/mol
CAS No. 296-38-8
Cat. No. B3257862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7,13-Trioxa-4,10,16-triazacyclooctadecane
CAS296-38-8
Molecular FormulaC12H27N3O3
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1COCCNCCOCCNCCOCCN1
InChIInChI=1S/C12H27N3O3/c1-7-16-9-3-14-5-11-18-12-6-15-4-10-17-8-2-13-1/h13-15H,1-12H2
InChIKeyHCTXRCNUPDEZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7,13-Trioxa-4,10,16-triazacyclooctadecane (CAS 296-38-8) Technical Specifications and Sourcing Guide


1,7,13-Trioxa-4,10,16-triazacyclooctadecane (CAS 296-38-8) is an 18-membered N3O3 aza-crown ether macrocycle with molecular formula C12H27N3O3 and molecular weight 261.36 g/mol . As a heteroatom-substituted crown ether, it contains three amine nitrogen and three ether oxygen donor atoms arranged symmetrically around the macrocyclic cavity, enabling selective and stable complexation with a range of metal cations [1]. Commercial availability from multiple specialty chemical suppliers includes purity specifications typically ≥95%, with batch-specific analytical characterization available upon request [2].

1,7,13-Trioxa-4,10,16-triazacyclooctadecane: Critical Differentiation for Research Procurement


Macrocyclic N3O3 aza-crown ethers are not functionally interchangeable. The specific arrangement of nitrogen and oxygen donor atoms, coupled with the 18-membered ring size, creates a unique coordination geometry that dictates metal ion binding thermodynamics and kinetics [1]. Substituting 1,7,13-trioxa-4,10,16-triazacyclooctadecane with smaller ring analogues (e.g., 15-membered N2O3 systems) or all-oxygen 18-crown-6 fails to reproduce the same complexation profile, as nitrogen substitution profoundly alters both binding affinity and selectivity for transition and lanthanide metals [2]. The evidence below quantifies these differences, underscoring why procurement decisions for coordination chemistry, separations, and sensing applications must be compound-specific.

1,7,13-Trioxa-4,10,16-triazacyclooctadecane: Verifiable Performance Metrics vs. Analogues


1,7,13-Trioxa-4,10,16-triazacyclooctadecane (N3O3-TMA) Exhibits Superior Eu(III) Complex Stability vs. 15-Membered N2O3-TMA Analogue

The 18-membered N3O3-tri(methylacetic acid) (N3O3-TMA) derivative of the target macrocycle forms a more stable complex with Eu³⁺ compared to the 15-membered N2O3-tri(methylacetic acid) (N2O3-TMA) analogue. This demonstrates a clear ring-size effect where the 18-membered cavity provides a superior geometric match for lanthanide ions. [1]

Lanthanide Coordination Stability Constant Aza-crown ether

1,7,13-Trioxa-4,10,16-triazacyclooctadecane (N3O3-TMA) Demonstrates Higher Gd(III) Affinity vs. N2O3-TMA Analogue

The N3O3-TMA derivative of 1,7,13-trioxa-4,10,16-triazacyclooctadecane shows a significantly higher stability constant for Gd³⁺ compared to the 15-membered N2O3-TMA macrocycle. This provides quantitative evidence of enhanced complex stability, which is critical for applications like MRI contrast agent design where Gd³⁺ release must be minimized. [1]

Gadolinium Complexation Stability Constant Aza-crown ether

N3O3-TMA Derivative Shows Marked Cu(II) Stability Advantage Over 15-Membered N2O3-TMA Analogue

The N3O3-TMA derivative of 1,7,13-trioxa-4,10,16-triazacyclooctadecane forms a substantially more stable complex with Cu²⁺ compared to the 15-membered N2O3-TMA macrocycle. The 18-membered ring's larger cavity and additional nitrogen donor provide a more favorable coordination environment for Cu²⁺, which prefers tetragonal or square-planar geometries. [1]

Transition Metal Complexation Stability Constant Aza-crown ether

1,7,13-Trioxa-4,10,16-triazacyclooctadecane (N3O3-TMA) Outperforms Triacetate Derivative in Ce(III) and Eu(III) Complex Stability

Within the same 18-membered macrocyclic family, the trimethylacetic acid (TMA) derivative of 1,7,13-trioxa-4,10,16-triazacyclooctadecane forms more stable lanthanide complexes than the triacetic acid (TA) derivative. The additional methyl groups in the TMA side arms increase ligand rigidity and pre-organize the binding cavity for lanthanide ions. [1]

Lanthanide Complexation Stability Constant Aza-crown ether

Parent 1,7,13-Trioxa-4,10,16-triazacyclooctadecane Enables Demonstrated Lithium Isotope Separation

The unfunctionalized 1,7,13-trioxa-4,10,16-triazacyclooctadecane (N3O3) macrocycle, when immobilized on an ion exchange resin, effectively separates ⁶Li and ⁷Li isotopes via column chromatography. The nitrogen donor atoms provide a preferential interaction for the heavier ⁷Li isotope in the resin phase. [1]

Lithium Isotope Separation Ion Exchange Aza-crown ether

1,7,13-Trioxa-4,10,16-triazacyclooctadecane: Validated Research and Industrial Use Cases


Development of High-Stability Lanthanide Chelates for Biomedical Imaging

Researchers designing gadolinium(III) or europium(III)-based contrast agents or luminescent probes should consider derivatives of 1,7,13-trioxa-4,10,16-triazacyclooctadecane, particularly its N,N',N''-tri(methylacetic acid) (TMA) form. This ligand demonstrates a log KML of 16.40 for Eu³⁺ and 16.27 for Gd³⁺, representing a 10.7-fold and 3.5-fold stability enhancement, respectively, over the analogous 15-membered N2O3-TMA macrocycle [1]. This superior kinetic inertness minimizes the risk of toxic metal release, a critical safety requirement for in vivo applications [1].

Enhanced Copper(II) Sequestration for Environmental Remediation and Chelation Therapy

For applications demanding high-affinity Cu²⁺ binding—such as treating Wilson's disease, removing copper from industrial wastewater, or developing Cu²⁺-selective sensors—the N3O3-TMA derivative of this macrocycle offers a nearly two-order-of-magnitude stability advantage (log KML = 13.45 vs. 11.50 for N2O3-TMA) [1]. This 89-fold increase in binding constant ensures more efficient copper capture at lower ligand concentrations, reducing material costs and improving process economics.

Lithium-6 and Lithium-7 Isotope Enrichment for Nuclear Applications

The parent 1,7,13-trioxa-4,10,16-triazacyclooctadecane macrocycle, when immobilized on an ion exchange resin, effectively separates ⁶Li and ⁷Li isotopes via column chromatography with a demonstrated separation factor (α) of up to 1.068 [1][2]. This provides a viable chemical alternative to the energy-intensive and mercury-dependent COLEX process for producing enriched ⁶Li (used in fusion reactor tritium breeding) or enriched ⁷Li (used as a pH regulator in pressurized water reactors).

Synthesis of Functionalized Lariat Ethers for Advanced Molecular Recognition

1,7,13-Trioxa-4,10,16-triazacyclooctadecane serves as a critical synthetic intermediate for producing tribracchial lariat ethers—molecules where additional binding arms are attached to the nitrogen atoms [1]. This 'triaza-18-crown-6' scaffold can be functionalized with various sidearms (e.g., propargyl, hydroxyethyl, benzyl) to tune metal ion selectivity or to create intramolecularly hydrogen-bonded structures with unique conformational properties, as confirmed by solid-state structural analysis [1].

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